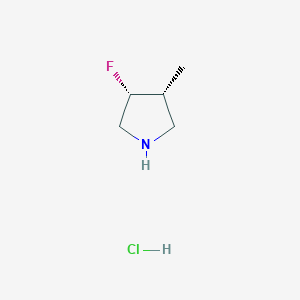
Cis-3-fluoro-4-methylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-fluoro-4-methylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 3-fluoro-4-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cis-3-fluoro-4-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to other fluorinated pyrrolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated and non-fluorinated pyrrolidine derivatives, which can be further utilized in chemical syntheses .
Scientific Research Applications
Cis-3-fluoro-4-methylpyrrolidine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of cis-3-fluoro-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoropyrrolidine hydrochloride
- 4-methylpyrrolidine hydrochloride
- 3-chloro-4-methylpyrrolidine hydrochloride
Uniqueness
Cis-3-fluoro-4-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
Cis-3-fluoro-4-methylpyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring structure, with a fluorine atom and a methyl group at specific positions. This configuration influences its interaction with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds in the pyrrolidine class have shown potential as inhibitors for various enzymes, including neuronal nitric oxide synthase (nNOS) and murine double minute 2 (MDM2). These interactions can modulate pathways involved in neurodegenerative diseases and cancer therapy .
- Ligand Binding : The binding affinity to specific receptors is crucial for the biological activity of this compound. Studies on related compounds have demonstrated their ability to bind effectively to targets such as orexin receptors, which are implicated in sleep regulation and metabolic processes .
Biological Activity and Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Neurodegenerative Diseases : The compound's potential as a neuroprotective agent is linked to its ability to inhibit nNOS, thereby reducing nitric oxide overproduction in the central nervous system. This mechanism is crucial in conditions like Alzheimer's and Parkinson's disease .
- Cancer Treatment : Similar compounds have been evaluated for their ability to inhibit MDM2, a protein that regulates the p53 tumor suppressor. By inhibiting MDM2, these compounds may enhance p53 activity, leading to increased apoptosis in cancer cells .
- Metabolic Disorders : Research into the orexin receptor interactions suggests that this compound could be explored for its effects on metabolic regulation, potentially aiding in weight management or obesity treatment .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound or related compounds:
Properties
CAS No. |
1951444-32-8 |
|---|---|
Molecular Formula |
C5H11ClFN |
Molecular Weight |
139.60 g/mol |
IUPAC Name |
3-fluoro-4-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c1-4-2-7-3-5(4)6;/h4-5,7H,2-3H2,1H3;1H |
InChI Key |
ULJKTQQMOVYVDO-UHFFFAOYSA-N |
SMILES |
CC1CNCC1F.Cl |
Isomeric SMILES |
C[C@H]1CNC[C@H]1F.Cl |
Canonical SMILES |
CC1CNCC1F.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















